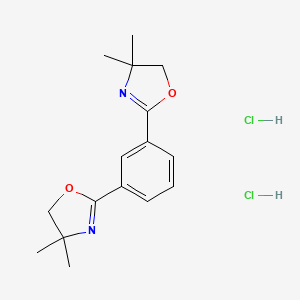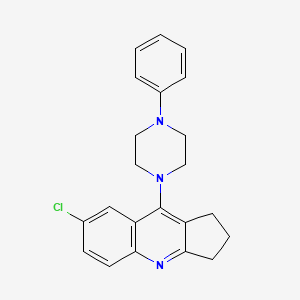
1-(2-Benzylbenzofuran-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Benzylbenzofuran-3-yl)ethanone is an organic compound with the molecular formula C17H14O2. . This compound features a benzofuran ring system substituted with a benzyl group and an ethanone moiety, making it a unique structure with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Benzylbenzofuran-3-yl)ethanone typically involves the condensation of 2-benzylbenzofuran with ethanone derivatives under specific reaction conditions. One common method includes the use of Friedel-Crafts acylation, where 2-benzylbenzofuran reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Benzylbenzofuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ethanone moiety can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), alkylating agents (R-X) under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or alkylated benzofuran derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(2-Benzylbenzofuran-3-yl)ethanone involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
- 1-(3-Methyl-1-benzofuran-2-yl)ethanone
- 2-Benzylbenzofuran
- Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone
Comparison: 1-(2-Benzylbenzofuran-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzofuran derivatives, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted applications in research and industry .
Propriétés
Numéro CAS |
77071-96-6 |
|---|---|
Formule moléculaire |
C17H14O2 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
1-(2-benzyl-1-benzofuran-3-yl)ethanone |
InChI |
InChI=1S/C17H14O2/c1-12(18)17-14-9-5-6-10-15(14)19-16(17)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Clé InChI |
ROUMXZWOBYHRDP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(OC2=CC=CC=C21)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(7-Nitro-1-benzofuran-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B15209240.png)
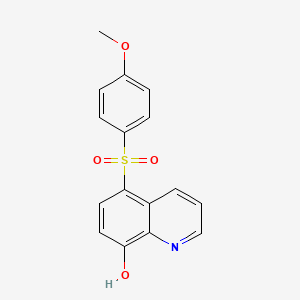
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B15209251.png)
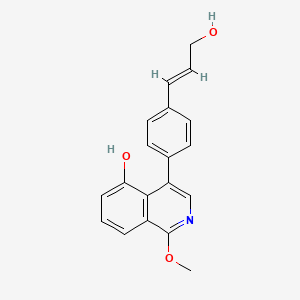

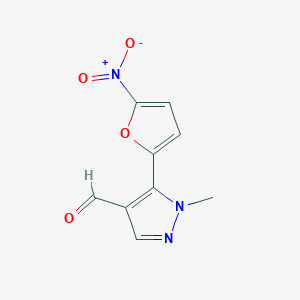
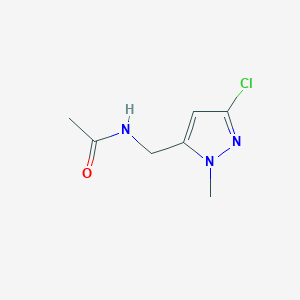
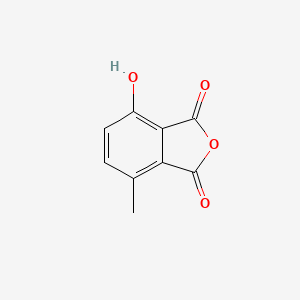
![5-[(Pentylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B15209275.png)
![2-(Methylthio)benzo[d]oxazole-5-methanol](/img/structure/B15209290.png)
